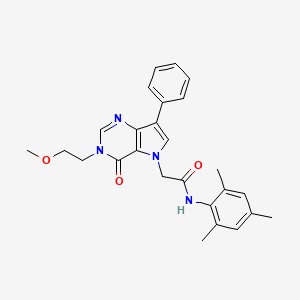

![molecular formula C15H12ClN3OS B2999705 2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-65-1](/img/structure/B2999705.png)

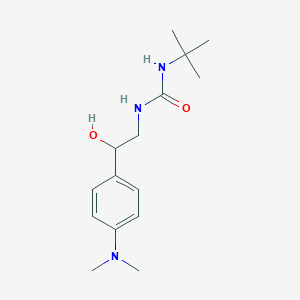

2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves methods like microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring are common approaches .Molecular Structure Analysis

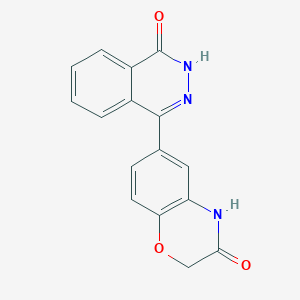

The molecular formula of this compound is C14H10ClN3OS, and it has a molecular weight of 303.76. The structure is likely to be complex due to the presence of multiple rings and functional groups.Chemical Reactions Analysis

Triazines and tetrazines, which this compound is a part of, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications

Anti-Helicobacter pylori Activity

This compound has been studied for its potential in treating infections caused by Helicobacter pylori, a bacterium linked to stomach ulcers and cancer. Modifications to the basic molecule, such as the introduction of a chlorine atom, have shown changes in potency and activity profile against H. pylori .

Antitumor Activity

Some derivatives of this compound class have shown excellent potency against certain cancer cell lines, such as HCT116, through apoptosis induction and exhibited potent EGFR inhibitory activity .

Antifungal and Antioxidant Activities

Compounds with a similar structure, including 1,2,4-triazole derivatives, have displayed antifungal and antioxidant activities. These activities make them key to drug discovery and potential treatments for various diseases .

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines, which this compound is a part of, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

Mechanism of Action

Target of Action

The primary target of the compound 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is human topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Human topoisomerase II plays a crucial role in DNA replication and cell division .

Mode of Action

The compound interacts with human topoisomerase II, inhibiting its function . The binding of the compound with the human topoisomerase II ATPase domain has been demonstrated via microscale thermophoresis (MST) and molecular dynamics (MD) . This interaction leads to changes in the enzyme’s activity, affecting DNA replication and cell division .

Biochemical Pathways

The compound’s interaction with human topoisomerase II affects the DNA replication pathway . By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s effectiveness against certain cell lines suggests it is likely to be well-absorbed and distributed within the body

Result of Action

The compound shows excellent potency against the HCT116 cell lines, inducing apoptosis and exhibiting potent EGFR inhibitory activity . Apoptosis, or programmed cell death, is a crucial mechanism in preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, the compound can help control the growth of cancer cells .

properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVMRKALEDIGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)

![1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2999631.png)

![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2999643.png)